DG051 HCl salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DG051 HCl salt is a first-in-class, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). It was discovered by deCODE genetics and is being developed for the prevention of heart attacks. The compound works by decreasing the production of leukotriene B4 (LTB4), a pro-inflammatory molecule linked to an increased risk of heart attacks .

Preparation Methods

The synthetic routes and reaction conditions for DG051 HCl salt are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the hydrochloride salt of the active molecule . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

DG051 HCl salt primarily undergoes inhibition reactions as it targets the enzyme leukotriene A4 hydrolase. The compound does not show significant activity against other enzymes or ion channels, making it highly specific for its target. Common reagents and conditions used in these reactions include standard laboratory solvents and conditions suitable for small-molecule inhibitors. The major product formed from these reactions is the inhibition of leukotriene B4 synthesis .

Scientific Research Applications

DG051 HCl salt has several scientific research applications, particularly in the fields of medicine and biology. It is being investigated for its potential to prevent heart attacks by reducing inflammation through the inhibition of leukotriene B4 production . The compound has shown promise in clinical trials, demonstrating good bioavailability and a favorable pharmacokinetic profile . Additionally, this compound is used in research to study the leukotriene pathway and its role in inflammatory diseases .

Mechanism of Action

DG051 HCl salt exerts its effects by inhibiting leukotriene A4 hydrolase (LTA4H), an enzyme involved in the synthesis of leukotriene B4 (LTB4). By inhibiting LTA4H, the compound decreases the production of LTB4, a potent promoter of inflammation . This reduction in LTB4 levels helps to lower the risk of heart attacks by mitigating inflammation in the cardiovascular system .

Comparison with Similar Compounds

DG051 HCl salt is unique in its high specificity for leukotriene A4 hydrolase (LTA4H) and its potent inhibition of leukotriene B4 synthesis. Similar compounds include other leukotriene pathway inhibitors, such as zileuton and montelukast, which target different enzymes in the pathway. this compound stands out due to its specific inhibition of LTA4H and its potential application in preventing heart attacks .

Similar Compounds::- Zileuton

- Montelukast

- Pranlukast

Properties

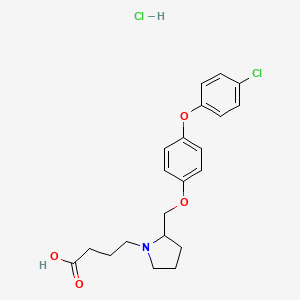

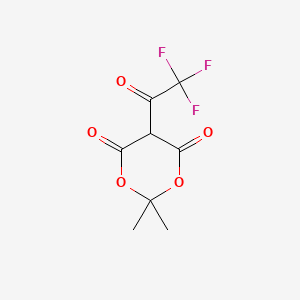

Molecular Formula |

C21H25Cl2NO4 |

|---|---|

Molecular Weight |

426.3 g/mol |

IUPAC Name |

4-[2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H |

InChI Key |

UCPVOTSNNAVKNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

![[14C]Warfarin](/img/structure/B13387797.png)

![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)

![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)

![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)

![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)